Thermal Decomposition Range of Ga(acac)₃ vs. GaCl₃ and Ga(NO₃)₃ Enables Vapor-Phase Processing
The decomposition of Ga(acac)₃ in static air proceeds through multiple steps between 150 °C and 310 °C to yield Ga₂O₃ as the final solid residue [1]. In contrast, inorganic gallium salts such as GaCl₃ and Ga(NO₃)₃ are non-volatile solids that melt or decompose without a defined sublimation window, rendering them unsuitable for standard MOCVD and ALD processes where a stable, volatile precursor stream is required [2]. This thermal behavior provides a clear operational window for Ga(acac)₃ in vapor deposition.
| Evidence Dimension | Decomposition Temperature Range |
|---|---|
| Target Compound Data | 150–310 °C (multistep decomposition to Ga₂O₃) |
| Comparator Or Baseline | GaCl₃: Non-volatile, melts at ~78 °C, decomposes above 200 °C without clean sublimation. Ga(NO₃)₃: Hydrate decomposes at ~110 °C without a defined vaporization window. |
| Quantified Difference | Ga(acac)₃ exhibits a defined 160 °C decomposition range suitable for vapor transport; comparators lack any comparable volatility window. |
| Conditions | Static air, non-isothermal decomposition (heating rate not specified in the abstract, but typical for thermogravimetric analysis) |
Why This Matters
This matters for scientific selection because it defines the operational temperature window for vapor-phase deposition; inorganic salts require entirely different, often solution-based, processing routes.
- [1] Al-Khamis, K. M., Al-Othman, Z. A., & Mahfouz, R. M. (2010). Kinetic Studies of the Non-Isothermal Decomposition of Unirradiated and Γ-Irradiated Gallium Acetylacetonate. Progress in Reaction Kinetics and Mechanism, 35(2), 159–172. View Source
- [2] Hellwig, M., et al. (2009). MOCVD Of Gallium Oxide Thin Films Using Homoleptic Gallium Complexes: Precursor Evaluation and Thin Film Characterisation. ECS Transactions, 25(8), 617. View Source
